

potential biological targets of morpholine sulfonamides

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Compound of Interest

2-(Morpholin-4-yl)ethane-1sulfonamide

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An In-depth Technical Guide to the Biological Targets of Morpholine Sulfonamides for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the known biological targets of morpholine sulfonamides, a chemical scaffold of significant interest in medicinal chemistry. The versatility of the morpholine ring, combined with the sulfonamide functional group, has led to the development of potent and selective modulators of various enzymes and ion channels. This document details the quantitative data for these interactions, the experimental protocols used to determine them, and the signaling pathways in which these targets are involved.

Enzyme Inhibitors

Morpholine sulfonamides have been extensively investigated as inhibitors of several key enzymes implicated in human diseases.

Gamma-Secretase (y-Secretase)

Gamma-secretase is an intramembrane protease complex centrally involved in the amyloidogenic processing of the amyloid precursor protein (APP). Inhibition of γ -secretase is a major therapeutic strategy for Alzheimer's disease, as it reduces the production of the neurotoxic amyloid- β (A β) peptides.

Quantitative Data: Inhibition of y-Secretase by Morpholine N-Arylsulfonamides



Compound	Description	Aβ40 Inhibition IC50 (nM)	Reference
1	2,6-disubstituted morpholine N- arylsulfonamide	7	[1]
2	Orally active morpholine N- arylsulfonamide	Potent (specific value not in abstract)	[1]

Experimental Protocol: γ-Secretase Activity Assay

This protocol describes a cell-free assay to measure the activity of γ -secretase and the inhibitory potential of test compounds.

Materials:

- Cell line overexpressing APP (e.g., HEK293-APP).
- Cell lysis buffer (e.g., CHAPSO-containing buffer).
- Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore like EDANS and a quencher like DABCYL).
- Test compounds (morpholine sulfonamides) dissolved in DMSO.
- Known y-secretase inhibitor (e.g., L-685,458) as a positive control.
- 96-well black microplate.
- Fluorescence plate reader.

Procedure:

• Membrane Preparation: Harvest cells overexpressing APP and prepare membrane fractions by homogenization and differential centrifugation.

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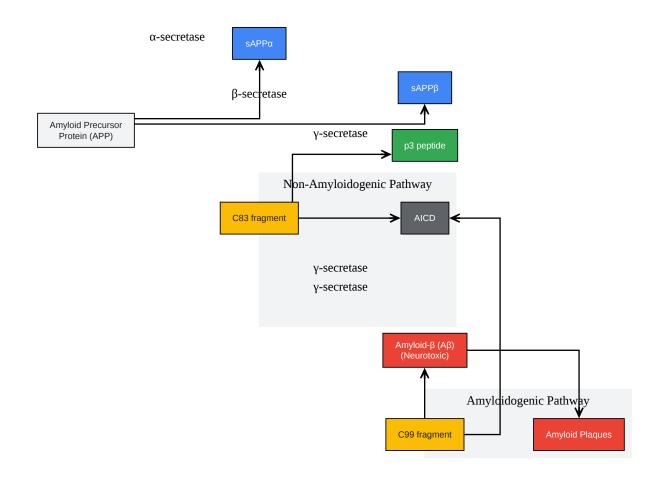




- Solubilization: Solubilize the membrane preparation with a detergent-containing buffer (e.g., CHAPSO) to extract the active y-secretase complex.
- Assay Setup: In a 96-well plate, add the solubilized membrane preparation, reaction buffer, and the test compound or control at various concentrations.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) in the dark.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Cleavage of the substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2][3][4][5]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing





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Caption: Amyloid Precursor Protein (APP) processing pathways.

Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)



TACE is a metalloprotease that cleaves the membrane-bound precursor of tumor necrosis factor- α (TNF- α) to release the soluble, active cytokine. As TNF- α is a key mediator of inflammation, TACE inhibitors are being investigated for the treatment of inflammatory diseases like rheumatoid arthritis.

Quantitative Data: Inhibition of TACE by Thiomorpholine Sulfonamide Hydroxamates

Compound	Description	TACE Inhibition IC50 (nM)	MMP-13 Inhibition IC50 (nM)	Reference
5h	Thiomorpholine sulfonamide hydroxamate	3	120	[6]
TMI-1	4-[[4-(2-butynyloxy)phen yl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide	2	>1000 (for MMP- 1)	[7]

Experimental Protocol: TACE Activity Assay

This protocol outlines a fluorometric method for measuring TACE activity.

Materials:

- Recombinant human TACE.
- TACE assay buffer (e.g., 25 mM Tris, 2.5 μM ZnCl2, 0.005% Brij-35, pH 9.0).
- Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).
- Test compounds (thiomorpholine sulfonamides) in DMSO.
- A broad-spectrum metalloproteinase inhibitor (e.g., GM6001) as a positive control.



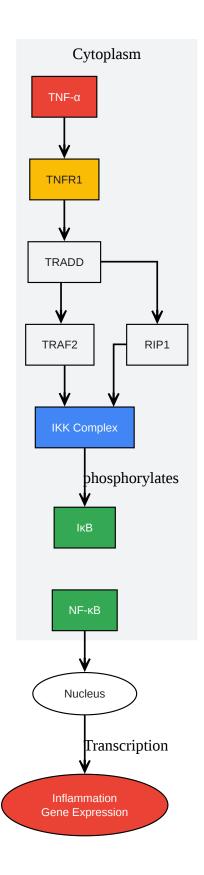
- 96-well black microplate.
- Fluorescence plate reader.

Procedure:

- Reagent Preparation: Dilute the recombinant TACE enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.
- Assay Setup: To the wells of a 96-well plate, add the test compound or control, followed by the diluted TACE enzyme solution.
- Reaction Initiation: Start the reaction by adding the diluted substrate solution to each well.
- Incubation: Incubate the plate at 37°C, protected from light.
- Kinetic Measurement: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
- Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve).
 Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8][9][10]

Signaling Pathway: TNF-α Signaling





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Caption: Simplified TNF- α signaling pathway via TNFR1.



Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Since this pathway is absent in humans, DHPS is an excellent target for antibacterial agents. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).

Quantitative Data: Antibacterial Activity of Sulfonamides

While specific data for morpholine sulfonamides targeting DHPS is not readily available in the provided search results, the general class of sulfonamides are well-established DHPS inhibitors. Their activity is often reported as Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Compound Class	Target Organism	Activity Measure	Value	Reference
Sulfonamides	Various bacteria	MIC	Varies widely	[11][12]

Experimental Protocol: Dihydropteroate Synthase (DHPS) Assay

This protocol describes a coupled enzymatic assay to measure DHPS activity.

Materials:

- Purified DHPS enzyme.
- Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
- Coupling enzyme: Dihydrofolate reductase (DHFR).
- Cofactor: NADPH.
- Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6).
- Test compounds (sulfonamides) in DMSO.



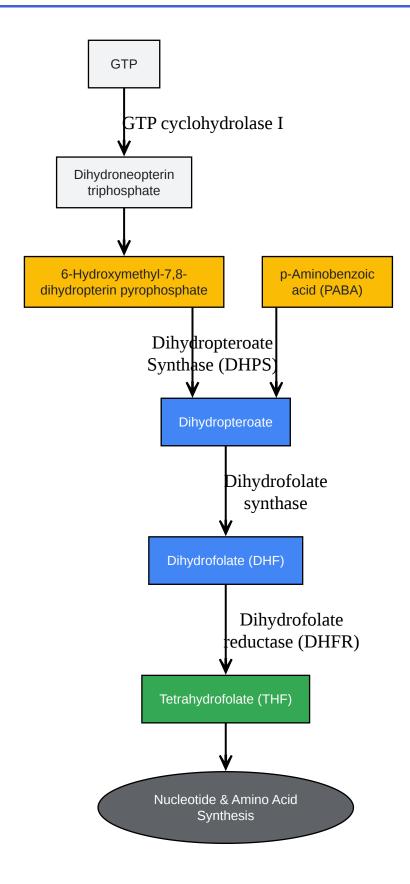
- 96-well UV-transparent microplate.
- Spectrophotometer.

Procedure:

- Assay Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR,
 NADPH, and the test compound or DMSO control.
- Enzyme Addition: Add the DHPS enzyme to the mixture.
- Reaction Initiation: Start the reaction by adding the substrates PABA and DHPP.
- Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm.
 The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, oxidizing NADPH to NADP+. This oxidation leads to a decrease in absorbance at 340 nm.
- Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[13][14]

Signaling Pathway: Bacterial Folic Acid Biosynthesis





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Caption: Bacterial folic acid biosynthesis pathway.[1][15][16][17][18]



Ion Channel Modulators

Morpholine sulfonamides have also emerged as potent modulators of ion channels, particularly those involved in pain signaling.

Voltage-Gated Sodium Channel Nav1.7

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons, where it plays a critical role in the transmission of pain signals. Blockers of Nav1.7 are therefore highly sought after as potential analysesics.

Quantitative Data: Inhibition of Nav1.7 by Morpholine-Based Aryl Sulfonamides

| Compound | Description | Nav1.7 Inhibition IC50 (nM) | Nav1.5 Inhibition IC50 (μ M) | Selectivity (Nav1.5/Nav1.7) | Reference | |---|---|---| | 100 | Aryl sulfonamide with tetrahydropyrrole group | 0.64 | 33.61 | >50,000 |[19] | | 10n | Aryl sulfonamide with morpholine moiety | 5.38 | >30 | >5576 |[19] | | 10p | Aryl sulfonamide with morpholine moiety | 12.47 | >30 | >2406 |[19] | | 10q | Aryl sulfonamide with morpholine moiety | 33.52 | >30 | >895 |[19] |

Experimental Protocol: Electrophysiological Assay for Nav1.7 Inhibition

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of compounds on Nav1.7 channels.

Materials:

- Cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells).
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Micropipettes.
- Intracellular solution (pipette solution).
- Extracellular solution (bath solution).
- Test compounds (morpholine sulfonamides) dissolved in the extracellular solution.



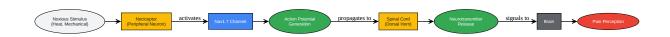
Procedure:

- Cell Culture: Culture the Nav1.7-expressing cells on coverslips.
- Patch-Clamp Recording:
 - Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
 - Form a high-resistance seal (gigaohm seal) between the micropipette filled with intracellular solution and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage Protocol:
 - Hold the cell at a negative holding potential (e.g., -120 mV) where most channels are in the closed state.
 - Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current mediated by Nav1.7 channels.
- Compound Application:
 - Record baseline currents in the absence of the compound.
 - Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
 - Record the currents in the presence of the compound until a steady-state block is achieved.
- Data Analysis:
 - Measure the peak amplitude of the sodium current before and after compound application.
 - Calculate the percentage of current inhibition.



 Repeat for a range of concentrations to construct a dose-response curve and determine the IC50 value.[20][21][22][23]

Signaling Pathway: Nav1.7 in Pain Transmission



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Caption: Role of Nav1.7 in the pain signaling pathway.[24][25][26][27][28]

Conclusion

The morpholine sulfonamide scaffold has proven to be a valuable starting point for the development of potent and selective modulators of a diverse range of biological targets. The examples provided in this guide, from enzymes involved in neurodegeneration and inflammation to ion channels critical for pain sensation, highlight the broad therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the field to further explore and optimize morpholine sulfonamides for future drug development endeavors.

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